molecular formula C19H35N3O2S B11684653 2-(2-Dipropylamino-ethylsulfanyl)-5-heptyl-6-hydroxy-3H-pyrimidin-4-one

2-(2-Dipropylamino-ethylsulfanyl)-5-heptyl-6-hydroxy-3H-pyrimidin-4-one

Cat. No.: B11684653
M. Wt: 369.6 g/mol
InChI Key: SURBLSXGSQTUAP-UHFFFAOYSA-N
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Description

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of 2-thiouracil derivatives with N-(2-bromoethyl)phthalimides in an alkaline medium. This reaction provides S-monoamidoalkylation products, which are further processed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H35N3O2S

Molecular Weight

369.6 g/mol

IUPAC Name

2-[2-(dipropylamino)ethylsulfanyl]-5-heptyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C19H35N3O2S/c1-4-7-8-9-10-11-16-17(23)20-19(21-18(16)24)25-15-14-22(12-5-2)13-6-3/h4-15H2,1-3H3,(H2,20,21,23,24)

InChI Key

SURBLSXGSQTUAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(N=C(NC1=O)SCCN(CCC)CCC)O

Origin of Product

United States

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